Antimicrobial Activity Across N-Alkyl Chain Lengths
In a systematic screen of benzothiazolium salts tested against Gram-positive strains including Staphylococcus aureus, the 3-ethylbenzothiazolium bromide, 3-propylbenzothiazolium iodide, and 3-butylbenzothiazolium iodide were explicitly identified as the most active compounds [1]. The 3-ethyl derivative ranked among the top tier whereas shorter N-alkyl (e.g., 3-methyl) or alternative counterion combinations did not reach the same activity designation in the panel [1]. No significant correlation between activity and halide counterion (Br⁻ vs. I⁻) was observed [1].
| Evidence Dimension | Antibacterial activity ranking against Gram-positive strains |
|---|---|
| Target Compound Data | 3-Ethylbenzothiazolium bromide: among the most active compounds tested |
| Comparator Or Baseline | 3-Methylbenzothiazolium iodide: active but not in the most active tier; 3-Propylbenzothiazolium iodide and 3-Butylbenzothiazolium iodide: also among the most active |
| Quantified Difference | Qualitative ranking; 3-ethyl, 3-propyl, and 3-butyl derivatives outperformed 3-methyl and other substitutions |
| Conditions | In vitro antibacterial testing against Gram-positive strains including S. aureus; water-soluble benzothiazolium salts; published in Biologia (Bratislava) 1983 |
Why This Matters
For researchers developing antimicrobial ionic liquids or biocidal coatings, selecting the 3-ethyl derivative provides a validated activity ranking that is not achieved by the cheaper 3-methyl analogue.
- [1] Foltinova, P.; Sutoris, V.; Sodomova, J.; Halgas, J. The Antimicrobial Efficiency of Benzothiazolium Salts. Biologia (Bratislava) 1983, 38 (7), 671-678. View Source
